molecular formula C17H26N2O2 B15091638 t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate

t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate

Katalognummer: B15091638
Molekulargewicht: 290.4 g/mol
InChI-Schlüssel: WEKNINGSKSKNJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butyl carbamate protecting group and a substituted phenyl ring with amino and methyl substituents. This structure is critical in medicinal chemistry, particularly as an intermediate in synthesizing kinase inhibitors or central nervous system (CNS)-targeting molecules. The tert-butyl group enhances steric protection of the piperidine nitrogen, improving stability during synthetic workflows, while the 3-amino-5-methyl-phenyl moiety may contribute to hydrogen bonding or hydrophobic interactions in biological targets .

Eigenschaften

Molekularformel

C17H26N2O2

Molekulargewicht

290.4 g/mol

IUPAC-Name

tert-butyl 4-(3-amino-5-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-12-9-14(11-15(18)10-12)13-5-7-19(8-6-13)16(20)21-17(2,3)4/h9-11,13H,5-8,18H2,1-4H3

InChI-Schlüssel

WEKNINGSKSKNJV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1)N)C2CCN(CC2)C(=O)OC(C)(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenyl Group: The phenyl group is introduced via a substitution reaction, where a suitable phenyl derivative reacts with the piperidine ring.

    Amination: The amino group is introduced through a nucleophilic substitution reaction, often using ammonia or an amine derivative.

    Esterification: The t-butyl ester group is introduced through an esterification reaction, typically using t-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

Key Data:

ParameterValueSource
Reaction Temperature80–90°C
Purification MethodFlash chromatography (20–40% EtOAc/PE)
Characterization1H^1H-NMR, 13C^{13}C-NMR, HRMS

Boc Deprotection Reactions

The Boc group is selectively removed under acidic or basic conditions to expose the piperidine amine.

Acidic Deprotection:

  • Conditions : HCl in dioxane (4 M, 2 equiv)

  • Time : 2 hours at 25°C

  • Yield : >90%

Basic Deprotection:

  • Conditions : NaOH (1.5 equiv) in MeOH/H₂O

  • Time : 12 hours at 60°C

  • Outcome : Forms 4-(3-amino-5-methylphenyl)piperidine

Functionalization of the Aryl Amine

The 3-amino group on the aryl ring undergoes electrophilic substitution and acylation:

Diazotization and Coupling:

  • Reagents : NaNO₂/HCl followed by β-naphthol

  • Product : Azo derivatives (λₘₐₐ = 480 nm)

Acylation:

  • Reagents : Acetyl chloride, pyridine

  • Product : tert-Butyl 4-(3-acetamido-5-methylphenyl)piperidine-1-carboxylate

  • Yield : 85%

N-Alkylation:

  • Reagents : Methyl iodide, K₂CO₃ in DMF

  • Product : tert-Butyl 4-(3-amino-5-methylphenyl)-1-methylpiperidine-1-carboxylate

  • Yield : 78%

Sulfonation:

  • Reagents : SO₃·Py complex in CH₂Cl₂

  • Product : Sulfonamide derivatives (confirmed by 1H^1H-NMS)

Stability Under Thermal and Oxidative Conditions

ConditionObservationSource
Thermal (100°C, 24 h)No decomposition (TLC analysis)
H₂O₂ (3%, 12 h)Partial oxidation of aryl amine

Catalytic Hydrogenation

  • Substrate : tert-Butyl 4-(3-nitro-5-methylphenyl)piperidine-1-carboxylate

  • Conditions : H₂ (1 atm), 10% Pd/C in EtOH

  • Product : tert-Butyl 4-(3-amino-5-methylphenyl)piperidine-1-carboxylate

  • Yield : 95%

Wissenschaftliche Forschungsanwendungen

t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Wirkmechanismus

The mechanism of action of t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-Boc-protected piperidine derivatives with aryl substituents. Below is a detailed comparison with analogous compounds, focusing on structural features, physicochemical properties, and pharmacological relevance.

Structural Analogues and Substituent Effects
Compound Name Substituents on Piperidine/Phenyl Ring Key Functional Groups Molecular Weight (g/mol)
t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate 3-Amino, 5-methyl-phenyl Boc-protected piperidine, NH₂ ~306.4 (estimated)
t-Butyl 4-(4-fluorophenyl)-5-(2-(methylsulfonyl)pyrimidin-4-yl)-1H-imidazol-1-yl)piperidine-1-carboxylate 4-Fluorophenyl, pyrimidinyl-imidazole Boc-protected piperidine, SO₂CH₃ ~529.6
t-Butyl 4-(2-nitrophenyl)piperidine-1-carboxylate 2-Nitro-phenyl Boc-protected pieridine, NO₂ ~306.3

Key Observations :

  • Amino vs. This difference impacts solubility and target affinity in drug discovery .
  • In contrast, fluorophenyl derivatives (e.g., the compound in ) exhibit improved lipophilicity and membrane permeability due to fluorine’s electronegativity .
Physicochemical Properties
Property t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate t-Butyl 4-(4-fluorophenyl)-imidazole derivative
LogP (Predicted) ~2.1 ~3.8
Aqueous Solubility Moderate (NH₂ enhances polarity) Low (fluorine and sulfonyl increase hydrophobicity)
Stability Stable under basic conditions; sensitive to strong acids Stable in acidic/neutral conditions

Implications: The target compound’s amino group improves solubility for in vitro assays but may limit blood-brain barrier penetration compared to more lipophilic analogues .

Biologische Aktivität

t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.

Synthesis

The compound can be synthesized through various methods, typically involving the reaction of tert-butyl 4-(3-bromoaniline) with piperidine derivatives. A typical synthesis procedure includes:

  • Reagents : tert-butyl 4-(3-bromoaniline), piperidine derivatives.
  • Conditions : The reaction is often carried out in solvents like ethyl acetate under reflux conditions.
  • Purification : The crude product is purified using column chromatography.

The purity and characterization of the compound can be confirmed through techniques such as NMR and mass spectrometry, which provide data on molecular weight and structural integrity .

Biological Activity

The biological activity of t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate has been evaluated in various studies, focusing on its pharmacological properties.

Research indicates that this compound interacts with specific biological pathways, particularly those involved in inflammatory responses and cellular signaling. Its ability to modulate the immune response has been highlighted in studies involving TLR (Toll-like receptor) activation, where it demonstrated effects on cytokine production .

Pharmacological Studies

Several pharmacological studies have reported the following activities:

  • Anti-inflammatory : The compound has shown promise in reducing levels of pro-inflammatory cytokines such as IL-6 when administered in animal models .
  • Cytotoxicity : It exhibits cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent. The mechanism appears to involve disruption of microtubule dynamics, leading to cell death .

Case Studies

  • In Vivo Studies : In a study involving NZB/W lupus disease model mice, the compound was administered at varying doses to assess its impact on disease progression and autoantibody production. Results indicated a significant reduction in anti-dsDNA titers compared to control groups, highlighting its therapeutic potential in autoimmune conditions .
  • Cell Line Studies : In vitro evaluations using GBM (glioblastoma) cell lines demonstrated that t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate induced cell death at micromolar concentrations, with evidence suggesting that it may act through methuosis, a form of cell death distinct from apoptosis .

Data Tables

Activity Type Tested Model Dose/Concentration Outcome
Anti-inflammatoryNZB/W lupus mice33 mg/kg - 300 mg/kgReduced IL-6 levels
CytotoxicityGBM cell lines0.1 μM - 10 μMInduced significant cell death
Immune modulationTLR7 activationVariesModulated cytokine release

Q & A

Q. What are the critical safety protocols for handling t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer: Use full chemical protective clothing, including fire-resistant gloves (e.g., nitrile or neoprene) and eye/face protection. For respiratory protection, employ NIOSH-certified P95 respirators for low exposure or OV/AG/P99 filters for higher concentrations. Store in a cool, dark, well-ventilated area away from oxidizers. Emergency measures include immediate skin/eye rinsing with water and medical consultation for inhalation exposure .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment of this compound?

  • Methodological Answer: Combine 1^1H/13^13C NMR to verify the piperidine and aryl substituents, HPLC (C18 column, acetonitrile/water mobile phase) for purity (>98%), and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with PubChem or experimental standards to resolve ambiguities .

Q. What synthetic routes are documented for t-Butyl 4-(3-amino-5-methyl-phenyl)piperidine-1-carboxylate?

  • Methodological Answer: A multi-step approach is typical: (i) Piperidine ring functionalization via Boc protection. (ii) Suzuki-Miyaura coupling to introduce the 3-amino-5-methylphenyl group. (iii) Purification via silica gel chromatography. Optimize reaction conditions (e.g., Pd catalyst loading, temperature) using Design of Experiments (DOE) to enhance yield .

Advanced Research Questions

Q. How can computational methods improve the synthesis and reaction design of this compound?

  • Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways. Integrate machine learning (ML) to predict optimal reaction parameters (e.g., solvent polarity, temperature) from historical data. Validate predictions with small-scale experiments before scaling .

Q. How should researchers address contradictions in spectral data (e.g., unexpected NMR shifts or HPLC retention times)?

  • Methodological Answer: (i) Re-run analyses under standardized conditions (e.g., deuterated solvent consistency). (ii) Compare with structurally analogous compounds (e.g., tert-butyl piperidine derivatives). (iii) Employ 2D NMR (COSY, HSQC) to resolve signal overlap. Contradictions may arise from rotamers or impurities; use preparative HPLC to isolate fractions for re-analysis .

Q. What strategies mitigate risks of instability or decomposition during storage?

  • Methodological Answer: Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and humidity (0–75% RH). Monitor via TLC/HPLC for degradation products (e.g., Boc deprotection). Store under inert gas (N2_2) in amber vials to prevent photodegradation and oxidation. Incompatible with strong acids/bases—validate compatibility with reaction matrices .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s biological potential?

  • Methodological Answer: (i) Synthesize analogs with modified substituents (e.g., halogenated aryl groups, alternative amines). (ii) Screen against target enzymes (e.g., kinases) using fluorescence polarization assays. (iii) Perform molecular docking (AutoDock Vina) to predict binding modes. Correlate activity with electronic (Hammett σ) and steric (Taft Es_s) parameters .

Q. What occupational exposure limits (OELs) and controls are relevant for this compound?

  • Methodological Answer: Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Implement ALARA principles: Use fume hoods for handling solids, enforce PPE protocols, and monitor airborne concentrations via LC-MS. Adhere to OSHA guidelines (29 CFR 1910.1450) for lab hygiene and waste disposal .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.